

# Technical Support Center: Enhancing AZD1222 Vaccine Efficacy in Elderly Populations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) for researchers working on strategies to improve the efficacy of the AZD1222 (ChAdOx1 nCoV-19) vaccine in elderly populations.

### Section 1: Frequently Asked Questions (FAQs)

Q1: What is the baseline immunogenicity and efficacy of the standard two-dose AZD1222 regimen in older adults?

A1: Clinical trials have demonstrated that the AZD1222 vaccine is immunogenic in older adults, inducing robust antibody and T-cell responses.[1][2] The phase 2 component of the COV002 trial showed that after a boost dose, the vaccine had similar immunogenicity across all age groups, including those 56-69 years and ≥70 years.[3][4] A US Phase III trial (NCT04516746) reported a vaccine efficacy of 85% against symptomatic COVID-19 in participants aged 65 and over.[5] However, some studies have noted that neutralizing antibody titers may be lower and wane more rapidly in older compared to younger adults, suggesting the value of strategies to enhance the immune response in this population.

Q2: My experiment shows lower than expected neutralizing antibody titers in elderly subjects after two doses of AZD1222. What are the potential causes and troubleshooting steps?

A2: Several factors can contribute to lower neutralizing antibody titers in older adults:

### Troubleshooting & Optimization





- Immunosenescence: The natural age-related decline in immune function can lead to a reduced response to vaccination.
- Dosing Interval: The time between the prime and boost doses can impact the magnitude of the immune response. Exploratory analyses from early trials suggested that a longer interval (up to 12 weeks) might be associated with higher efficacy.
- Pre-existing Conditions: Comorbidities, common in older populations, may also influence vaccine immunogenicity.
- Assay Variability: Ensure your neutralizing antibody assay is validated and that you are using appropriate controls. Compare your results to established benchmarks from published clinical trials (see Data Presentation section).

#### Troubleshooting Steps:

- Review Dosing Schedule: Confirm the dosing interval used in your study and compare it with clinical trial data.
- Stratify Data: Analyze your results by more granular age groups (e.g., 65-74, 75+) and by comorbidity status to identify any trends.
- Consider a Third Dose: A booster dose, particularly with an mRNA vaccine, has been shown to significantly increase neutralizing antibody titers in individuals primed with AZD1222.
- Evaluate T-cell Responses: Antibody titers are only one aspect of the immune response.
   Assessing T-cell responses can provide a more complete picture of vaccine-induced immunity.

Q3: What is the rationale for a heterologous prime-boost strategy to improve efficacy in the elderly?

A3: A heterologous prime-boost regimen, such as a first dose of AZD1222 followed by a second dose of an mRNA vaccine (e.g., BNT162b2 or mRNA-1273), has been shown to induce a more robust and broader immune response than two doses of AZD1222. This approach combines the potent T-cell response induced by the adenoviral vector vaccine with the high neutralizing antibody titers elicited by mRNA vaccines. This strategy may be particularly



beneficial for older adults by providing a stronger initial immune response and potentially more durable protection.

Q4: Are there any adjuvants that could be used to enhance the AZD1222 vaccine response in the elderly?

A4: While AZD1222 is not formulated with a traditional adjuvant (the viral vector itself has adjuvant properties), incorporating adjuvants is a key strategy for enhancing vaccine responses in populations with immunosenescence. Two promising classes of adjuvants include:

- Toll-like receptor (TLR) agonists: These molecules, such as monophosphoryl lipid A (MPL), a
  TLR4 agonist, can activate innate immune cells, leading to a more robust and Th1-skewed
  adaptive immune response.
- Saponin-based adjuvants: QS-21, a purified saponin, is known to enhance both antibody and cell-mediated immunity and is a component of successful vaccines for older adults, such as the shingles vaccine.

The addition of such adjuvants to a viral vector vaccine platform would require significant formulation and pre-clinical research.

### **Section 2: Data Presentation**

Table 1: Vaccine Efficacy in Older Adults (Homologous

AZD1222 Regimen)

| Trial/Study                                   | Age Group | Efficacy against<br>Symptomatic<br>COVID-19 (95% CI) | Efficacy against Severe/Critical Disease & Hospitalization (95% CI) |
|-----------------------------------------------|-----------|------------------------------------------------------|---------------------------------------------------------------------|
| Pooled Analysis (UK,<br>Brazil, South Africa) | ≥65 years | 51.91% (-59.98% to<br>85.54%)*                       | No hospitalizations or severe cases reported in the vaccine group.  |
| US Phase III<br>(NCT04516746)                 | ≥65 years | 85% (58% to 95%)                                     | 100%                                                                |



\*Note: This estimate was based on a small number of cases and has a wide confidence interval.

Table 2: Immunogenicity in Older Adults (Homologous

**AZD1222 Regimen) from COV002 Trial** 

| Age Group      | Immune Response<br>Metric                             | Timepoint          | Result                                             |
|----------------|-------------------------------------------------------|--------------------|----------------------------------------------------|
| 56-69 years    | Median T-cell<br>response (SFCs per<br>million PBMCs) | 14 days post-prime | 797                                                |
| ≥70 years      | Median T-cell<br>response (SFCs per<br>million PBMCs) | 14 days post-prime | 977                                                |
| All age groups | Neutralizing antibody titers                          | 28 days post-boost | Similar across all age groups (18-55, 56-69, ≥70). |

## Table 3: Immunogenicity of a Third (Booster) Dose in Older Adults



| Priming Regimen | Booster Vaccine                             | Age Group | Key Finding                                                                                                                                                        |
|-----------------|---------------------------------------------|-----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 2 doses AZD1222 | mRNA vaccine<br>(BNT162b2 or mRNA-<br>1273) | >60 years | A third dose with an mRNA vaccine significantly restored waning neutralizing antibody titers against the Omicron variant.                                          |
| 2 doses mRNA    | mRNA vaccine<br>(BNT162b2 or mRNA-<br>1273) | Elderly   | Lower neutralizing antibody titers against Beta and Omicron variants were observed in the frail elderly compared to younger healthcare workers after a third dose. |

# Section 3: Experimental Protocols Methodology Overview: COV002 Phase 2/3 Trial (Elderly Cohorts)

This protocol is a summary based on the publication "Safety and immunogenicity of ChAdOx1 nCoV-19 vaccine administered in a prime-boost regimen in young and old adults (COV002): a single-blind, randomised, controlled, phase 2/3 trial."

- Study Design: A single-blind, randomized, controlled trial with age-escalation cohorts.
- Participants (Older Adult Cohorts):
  - 160 adults aged 56-69 years.
  - 240 adults aged 70 years and older.
  - Participants were healthy with no severe or uncontrolled medical comorbidities.



- Vaccination and Control:
  - Vaccine: ChAdOx1 nCoV-19 (AZD1222) administered intramuscularly. Both a standard dose (~5x10<sup>10</sup> viral particles) and a low dose (~2.2x10<sup>10</sup> viral particles) were assessed in different cohorts.
  - Control: MenACWY, a licensed meningococcal conjugate vaccine.
- Dosing Regimen: Participants were randomized to receive either one or two doses of the vaccine or control. The prime-boost regimens were administered 28 days apart.
- Immunogenicity Assessment:
  - Humoral Response: Anti-SARS-CoV-2 spike IgG antibodies were measured using a standardized ELISA. Neutralizing antibody titers were assessed using a live-virus neutralization assay.
  - Cellular Response: T-cell responses were quantified by an ex-vivo IFN-γ ELISpot assay on peripheral blood mononuclear cells (PBMCs).
- Safety Assessment: Solicited local and systemic adverse events were recorded for 7 days post-vaccination. Unsolicited and serious adverse events were monitored throughout the trial.

# Methodology Overview: US Phase III Trial (NCT04516746)

This protocol is a summary based on the trial registration and subsequent publications.

- Study Design: A randomized, double-blind, placebo-controlled multicenter trial.
- Participants: Approximately 32,449 adults aged 18 and over, with about 20% of participants aged 65 and over. Participants were healthy or had medically stable chronic diseases.
- Vaccination and Control:
  - Vaccine: Two intramuscular doses of AZD1222 (~5x10<sup>10</sup> viral particles).



- Control: Saline placebo.
- Dosing Regimen: Two doses administered four weeks apart.
- Primary Efficacy Endpoint: Prevention of symptomatic, RT-PCR-positive COVID-19 occurring 15 days or more after the second dose.
- Key Secondary Efficacy Endpoint: Prevention of severe or critical disease and hospitalization.
- Immunogenicity Sub-study: A subset of participants was evaluated for humoral immune responses.
- Safety Assessment: Comprehensive monitoring of adverse events.

# Section 4: Visualizations Experimental Workflow and Immunological Assessment













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AstraZeneca's COVID-19 Vaccine Produces Robust Immune Response in Elderly -Modern Optometry [modernod.com]
- 2. 'Encouraging' immune response in older adults with Astrazeneca's COVID-19 vaccine | 2020-11-19 | BioWorld [bioworld.com]
- 3. Phase II trial publication | COVID-19 [covid19vaccinetrial.co.uk]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. AZD1222 US Phase III primary analysis confirms safety and efficacy [astrazeneca.com]
- To cite this document: BenchChem. [Technical Support Center: Enhancing AZD1222 Vaccine Efficacy in Elderly Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430860#improving-azd1222-vaccine-efficacy-in-elderly-populations]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com